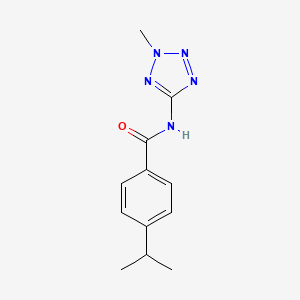![molecular formula C18H14FNO B12524805 2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a pyridine ring attached to a biphenyl structure, which is further substituted with a fluoro and a methoxy group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions that are tolerant to various functional groups is crucial for the industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine include palladium catalysts, bases such as potassium carbonate, and various organoboron compounds. The reaction conditions typically involve the use of solvents like tetrahydrofuran or dimethylformamide, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine involves its interactions with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine include other biphenyl derivatives with different substituents, such as:
- 2-(4’-Chloro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine
- 2-(4’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine
- 2-(4’-Fluoro-6-hydroxy-[1,1’-biphenyl]-2-yl)pyridine
Uniqueness
The uniqueness of 2-(4’-Fluoro-6-methoxy-[1,1’-biphenyl]-2-yl)pyridine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro and methoxy groups, along with the pyridine ring, makes this compound particularly interesting for various research applications .
Propiedades
Fórmula molecular |
C18H14FNO |
|---|---|
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
2-[2-(4-fluorophenyl)-3-methoxyphenyl]pyridine |
InChI |
InChI=1S/C18H14FNO/c1-21-17-7-4-5-15(16-6-2-3-12-20-16)18(17)13-8-10-14(19)11-9-13/h2-12H,1H3 |
Clave InChI |
HHJPVWXAVXMARJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-](/img/structure/B12524733.png)


![1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene](/img/structure/B12524745.png)

![2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12524760.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)


![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)

![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)
